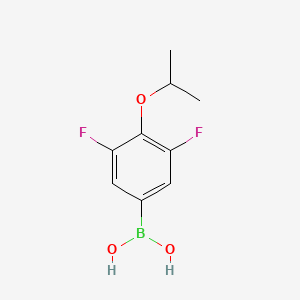

3,5-Difluoro-4-isopropoxyphenylboronic acid

説明

3,5-Difluoro-4-isopropoxyphenylboronic acid is a boronic acid compound with the molecular formula C9H11BF2O3 and a molecular weight of 215.99 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-isopropoxyphenylboronic acid is 1S/C9H11BF2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, such as 3,5-Difluoro-4-isopropoxyphenylboronic acid, have been used in various chemical reactions. For instance, they have been used in the preparation of compounds with this chemical group, which is relatively simple and well known .Physical And Chemical Properties Analysis

3,5-Difluoro-4-isopropoxyphenylboronic acid is a solid substance at room temperature . The storage temperature is between 2-8°C .科学的研究の応用

Green Catalysis

Boronic acids are utilized as catalysts in green chemistry applications. For example, 3,5-Bis(perfluorodecyl)phenylboronic acid has been synthesized and demonstrated as an effective "green" catalyst for direct amide condensation reactions, highlighting the potential for similar compounds to serve in environmentally friendly catalytic processes (Ishihara et al., 2001).

Fluorescent pH Probes

Boronic acid derivatives, including those with difluoro substitutions, have been developed as fluorescent pH probes. These compounds can exhibit significant fluorescent enhancement in response to changes in solution acidity, making them valuable tools for pH sensing in various biological and environmental contexts (Baruah et al., 2005).

Organic Synthesis and Liquid Crystals

In organic synthesis, boronic acids are employed in cross-coupling reactions to create complex molecules. For instance, the synthesis of 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls with difluoro substituents via coupling of arylboronic acids with aryl halides showcases the utility of boronic acids in constructing molecules with potential applications in liquid crystal technology and organic electronics (Gray et al., 1989).

Asymmetric Synthesis

Boronic acids are integral to asymmetric synthesis strategies, enabling the creation of chiral molecules with high enantiomeric excess. Research has shown that boronic acids can be used in rhodium-catalyzed asymmetric 1,4-additions to α,β-unsaturated ketones, leading to products with significant biological and pharmaceutical relevance (Berhal et al., 2011).

Organocatalysis

Innovative organocatalysts based on boronic acid derivatives have been developed for carbocyclization reactions, demonstrating the versatility of boronic acids in facilitating diverse chemical transformations. These catalysts can enhance reaction yields and selectivity, underscoring the potential of boronic acid derivatives in synthetic chemistry (Yang et al., 2012).

Safety And Hazards

The safety information for 3,5-Difluoro-4-isopropoxyphenylboronic acid includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

将来の方向性

Boronic acids, including 3,5-Difluoro-4-isopropoxyphenylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various scientific fields and industries. This suggests that there is a need for further studies with boronic acids in medicinal chemistry to obtain new promising drugs .

特性

IUPAC Name |

(3,5-difluoro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBRMCUHPYPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-isopropoxyphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426519.png)

![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)

![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)

![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)

![4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426525.png)

![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)

![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)

![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)

![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)

![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)

![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)

![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)

![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)